![molecular formula C9H17NO2 B095144 Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- CAS No. 15871-63-3](/img/structure/B95144.png)
Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- is a chemical compound with the molecular formula C9H17NO2 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxyethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- typically involves the reaction of 4-piperidone with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic addition, where the ethylene oxide ring opens and attaches to the nitrogen atom of the piperidone, forming the hydroxyethyl group. The resulting intermediate is then subjected to acetylation using acetic anhydride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Ethanone,1-[4-(2-hydroxyethyl)phenyl]-: This compound has a similar structure but with a phenyl ring instead of a piperidine ring.
4-(2-Hydroxyethyl)piperidine: Lacks the ethanone moiety but shares the hydroxyethyl-piperidine structure.
Uniqueness: Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- is unique due to its combination of the piperidine ring and the ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(12)10-5-2-9(3-6-10)4-7-11/h9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNHXRJHROBAFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

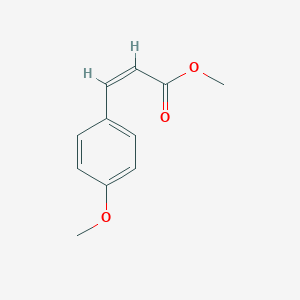


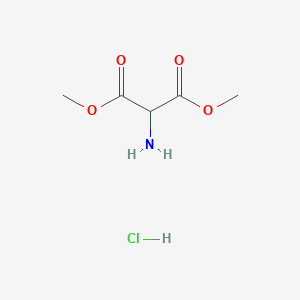

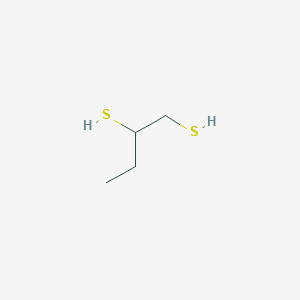
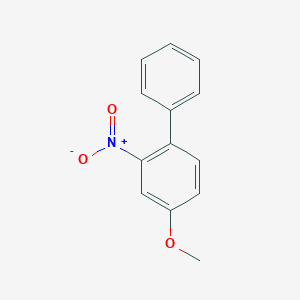
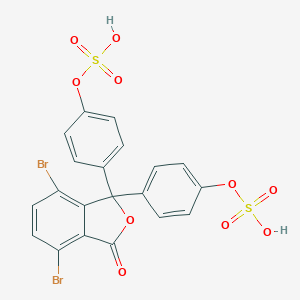


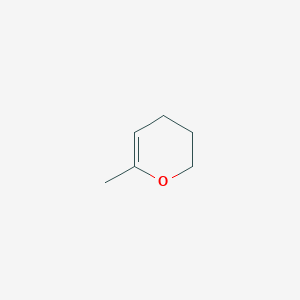
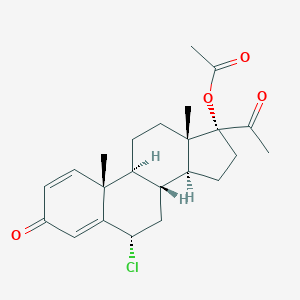
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
